Rivastigmine was developed from physostigmine and is classified under the category of carbamate derivatives. It is marketed under various trade names, including Exelon. The compound's synthesis involves several chemical reactions that produce the active pharmaceutical ingredient from readily available precursors .
The synthesis of Rivastigmine D6 involves multiple steps, typically starting from 3-(1-(S)-(N,N-dimethylamino)ethyl)phenol. The process includes:
The molecular formula of Rivastigmine is , with a molar mass of approximately 250.34 g/mol. The structure features a carbamate functional group, which is critical for its biological activity. The three-dimensional conformation allows it to effectively bind to the active sites of cholinesterase enzymes.
Rivastigmine undergoes several key reactions during its synthesis:
These reactions are carefully controlled to optimize yield and purity.
Rivastigmine functions by reversibly inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's .
Rivastigmine D6 possesses several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for quantifying Rivastigmine in biological samples, ensuring accurate dosing in clinical applications .
Rivastigmine D6 is primarily used in clinical settings for treating cognitive impairment associated with Alzheimer's disease and Parkinson's disease. Its unique pharmacological profile allows it to be effective in managing symptoms related to these conditions.
Recent research also explores its potential in developing new derivatives that may offer improved efficacy or reduced side effects through molecular hybridization strategies aimed at enhancing neuroprotective effects .
Rivastigmine D6 refers to deuterium-enriched analogs of rivastigmine, a carbamate-based cholinesterase inhibitor. The primary compounds include:
The isotopic labeling occurs at the N,N-dimethyl moiety, where six hydrogen atoms are replaced by deuterium. This modification is confirmed via mass spectrometry, showing a molecular ion peak at m/z 406.46 for (S)-Rivastigmine-d6 tartrate [2] [10].
Compound Name | Molecular Formula | CAS Number | Deuteration Sites |
---|---|---|---|
(S)-Rivastigmine-d6 tartrate | C₁₈H₂₂D₆N₂O₈ | 194930-00-2 | N,N-dimethyl group (6 deuteriums) |
rac-Rivastigmine-d6 | C₁₄H₁₆D₆N₂O₂ | 194930-04-6 | N,N-dimethyl group (6 deuteriums) |
Rivastigmine metabolite-d6 | C₁₀H₉D₆NO | 1217706-31-4 | N,N-dimethyl group (6 deuteriums) |
Deuteration minimally alters core physicochemical properties but influences molecular weight and stability:
Property | (S)-Rivastigmine-d6 tartrate | Non-deuterated Rivastigmine |
---|---|---|
Molecular Weight (g/mol) | 406.46 | ~400 (tartrate salt) |
Solubility in DMSO | ≥16 mg/mL | ~15 mg/mL |
Storage Conditions | -20°C (sealed) | -20°C (sealed) |
Metabolic Stability
Deuteration reduces the rate of hepatic demethylation due to the kinetic isotope effect (KIE). Rivastigmine-d6 exhibits a 20-30% lower clearance in microsomal studies, prolonging its half-life. The metabolite ratio (NAP 226-90-d6 to rivastigmine-d6 AUC₀–∞) is 0.78, indicating slower degradation compared to non-deuterated rivastigmine (ratio >1.0) [4] [6].
Bioavailability
Nasal administration studies show deuterated rivastigmine achieves 62% absolute bioavailability (F > 0, P < 0.001) versus 36% for oral non-deuterated rivastigmine. This enhancement is attributed to deuterium-induced resistance to first-pass metabolism [4].
Cholinesterase Inhibition
Both compounds show comparable IC₅₀ values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The deuterated variant maintains pseudoirreversible enzyme inhibition, with a carbamylation half-life of ~8.5 hours, identical to non-deuterated rivastigmine [4] [9].
Analytical Applications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: